Methyl(naphthalen-1-yl)-lambda~2~-germane
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Overview
Description
Methyl(naphthalen-1-yl)-lambda~2~-germane: is an organogermanium compound that features a germanium atom bonded to a methyl group and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(naphthalen-1-yl)-lambda~2~-germane typically involves the reaction of germanium tetrachloride with methyl lithium and naphthalene in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+CH3Li+C10H8→Methyl(naphthalen-1-yl)-lambda 2 -germane+LiCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl(naphthalen-1-yl)-lambda~2~-germane can undergo oxidation reactions to form germanium dioxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the methyl or naphthalene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and various oxidized organic derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Methyl(naphthalen-1-yl)-lambda~2~-germane is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as anti-cancer agents and immunomodulators. This compound may exhibit similar properties, making it a candidate for further investigation.
Industry: In the materials science field, this compound can be used in the development of novel semiconductors and electronic materials. Its unique electronic properties make it suitable for applications in advanced electronic devices.
Mechanism of Action
The mechanism of action of Methyl(naphthalen-1-yl)-lambda~2~-germane involves its interaction with specific molecular targets and pathways The germanium atom can form stable bonds with various organic and inorganic molecules, facilitating its incorporation into different chemical environments
Comparison with Similar Compounds
Phenylgermane: Features a phenyl group instead of a naphthalene ring.
Ethylgermane: Contains an ethyl group instead of a methyl group.
Naphthylgermane: Similar structure but with different substituents on the naphthalene ring.
Uniqueness: Methyl(naphthalen-1-yl)-lambda~2~-germane is unique due to the combination of a methyl group and a naphthalene ring bonded to a germanium atom. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
96236-11-2 |
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Molecular Formula |
C11H10Ge |
Molecular Weight |
214.83 g/mol |
InChI |
InChI=1S/C11H10Ge/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
BGLXWASAERBVAD-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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